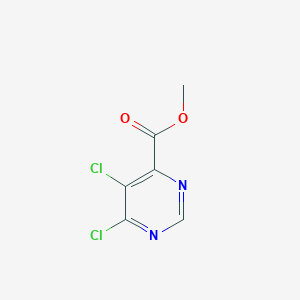
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide, often referred to as DMOX, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile molecule that has been used for a variety of purposes, including as a synthetic intermediate, an inhibitor of enzymatic activity, and as a potential therapeutic agent. DMOX is an important compound that has been used extensively in the study of biochemical and physiological processes, and is also a useful tool in the development of new drugs.
科学研究应用
DMOX has been used in a variety of scientific research applications. It has been used as an inhibitor of enzyme activity, as a tool to study the mechanism of action of enzymes, and as a potential therapeutic agent. In addition, DMOX has been used to study the structure and function of proteins, as a synthetic intermediate in organic synthesis, and as a tool for drug development.
作用机制
The mechanism of action of DMOX is not fully understood. It is believed that DMOX acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and blocking the substrate binding. This inhibition of enzyme activity can be used to study the mechanism of action of enzymes and to develop new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOX are not well understood. Studies have shown that DMOX can inhibit the activity of certain enzymes, but the exact mechanism by which this occurs is not known. In addition, there is limited information available regarding the effects of DMOX on other biochemical and physiological processes.
实验室实验的优点和局限性
The use of DMOX in laboratory experiments has both advantages and limitations. The main advantage of using DMOX is its versatility; it can be used as an inhibitor of enzyme activity, as a tool to study the mechanism of action of enzymes, and as a potential therapeutic agent. However, the use of DMOX in laboratory experiments is limited by the fact that the exact mechanism of action is not fully understood and the effects of DMOX on other biochemical and physiological processes are not known.
未来方向
There are a number of potential future directions for the use of DMOX in scientific research. These include further studies of the biochemical and physiological effects of DMOX, the development of new drugs based on DMOX, and the development of new synthetic methods for the production of DMOX. Additionally, further research into the mechanism of action of DMOX could lead to the development of more effective inhibitors of enzyme activity.
合成方法
The synthesis of DMOX is a relatively straightforward process that involves the reaction of 4,5-dihydroxy-1,2-oxazole with methanesulfonamide in the presence of an acid catalyst. The reaction yields a mixture of the desired product and by-products, which can be separated by chromatographic techniques. The reaction is usually conducted at room temperature and can be completed in a few hours.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide involves the reaction of a primary amine with a cyclic carbonate to form an oxazolidinone intermediate, which is then reacted with methanesulfonyl chloride to form the final product.", "Starting Materials": [ "4,5-dihydro-1,2-oxazol-3-amine", "propylene carbonate", "triethylamine", "methanesulfonyl chloride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: To a solution of 4,5-dihydro-1,2-oxazol-3-amine (1.0 equiv) in dichloromethane (DCM), add propylene carbonate (1.2 equiv) and triethylamine (TEA) (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add a solution of methanesulfonyl chloride (1.2 equiv) in DCM dropwise to the reaction mixture from step 1 while maintaining the temperature at 0-5°C. Stir the reaction mixture at room temperature for an additional 24 hours.", "Step 3: Quench the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether. Wash the organic layer with brine and dry over sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product as a white solid." ] } | |
CAS 编号 |
2649057-92-9 |
产品名称 |
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide |
分子式 |
C4H8N2O3S |
分子量 |
164.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



